6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate
CAS No.: 877637-61-1
Cat. No.: VC4598589
Molecular Formula: C23H21ClN2O4S
Molecular Weight: 456.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 877637-61-1 |
---|---|
Molecular Formula | C23H21ClN2O4S |
Molecular Weight | 456.94 |
IUPAC Name | [6-[(4-methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1-(4-chlorophenyl)cyclopentane-1-carboxylate |
Standard InChI | InChI=1S/C23H21ClN2O4S/c1-15-8-11-25-22(26-15)31-14-18-12-19(27)20(13-29-18)30-21(28)23(9-2-3-10-23)16-4-6-17(24)7-5-16/h4-8,11-13H,2-3,9-10,14H2,1H3 |
Standard InChI Key | VBEUHQGJOSFXBT-UHFFFAOYSA-N |
SMILES | CC1=NC(=NC=C1)SCC2=CC(=O)C(=CO2)OC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl |
Introduction
The compound 6-(((4-methylpyrimidin-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 1-(4-chlorophenyl)cyclopentanecarboxylate is a synthetic organic molecule with potential applications in medicinal chemistry. This compound belongs to a class of heterocyclic compounds containing pyran and pyrimidine moieties, which are known for their diverse biological activities.
Synthesis
While specific synthetic routes for this compound are not detailed in the available sources, similar compounds are typically synthesized through multi-step organic reactions involving:
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Formation of the Pyran Ring: This can be achieved through cyclization reactions involving aldehydes or ketones.
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Thioether Formation: The attachment of the methylpyrimidinyl group via a sulfur atom is likely achieved through nucleophilic substitution.
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Esterification: The cyclopentanecarboxylate group is introduced through esterification or transesterification reactions.
Biological Relevance
Compounds containing pyran and pyrimidine scaffolds have been extensively studied for their pharmacological properties, including:
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Antitumor Activity: Pyrimidine derivatives are known to inhibit enzymes involved in DNA synthesis, making them potential anticancer agents .
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Antimicrobial Properties: Pyran-based compounds have shown efficacy against bacterial and fungal pathogens .
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Enzyme Inhibition: Structural analogs have been reported as inhibitors of VEGFR (vascular endothelial growth factor receptor), which is crucial in angiogenesis and cancer progression .
Although specific biological studies for this compound are not available, its structural features suggest potential activity in these areas.
Related Compounds
Several structurally related compounds provide insights into the potential applications of this molecule:
Potential Applications
Based on its structure and related compounds:
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Drug Development: The compound may serve as a lead molecule for designing drugs targeting cancer or microbial infections.
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Biochemical Research: Its ability to interact with enzymes or receptors could make it valuable in studying biochemical pathways.
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Material Science: The presence of heteroatoms and aromatic systems might allow its use in creating functional materials.
Limitations and Future Research
While promising, further studies are required to:
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Elucidate its exact mechanism of action.
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Assess its pharmacokinetics and toxicity profiles.
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Explore modifications to enhance its activity or reduce side effects.
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